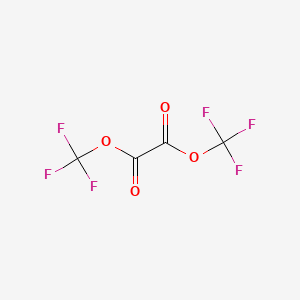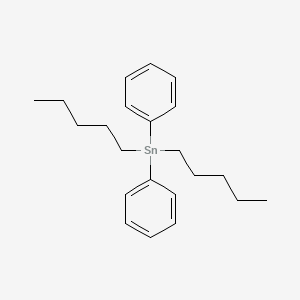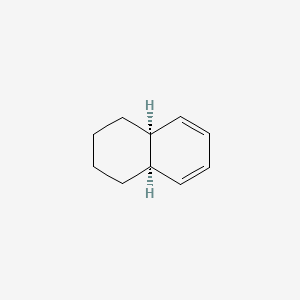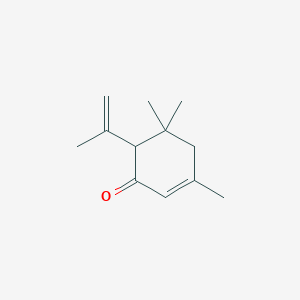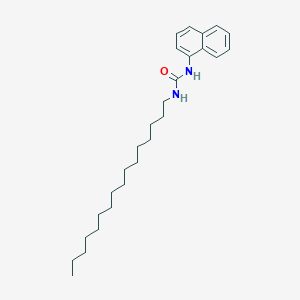
1-Hexadecyl-3-naphthalen-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl-3-naphthalen-1-ylurea is a chemical compound known for its unique structure, which combines a long alkyl chain with a naphthalene ring and a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexadecyl-3-naphthalen-1-ylurea can be synthesized through the nucleophilic addition of hexadecylamine to naphthyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also incorporate environmentally friendly practices, such as solvent recycling and waste minimization.
Chemical Reactions Analysis
Types of Reactions
1-Hexadecyl-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The alkyl chain can undergo substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfur trioxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives of the alkyl chain.
Scientific Research Applications
1-Hexadecyl-3-naphthalen-1-ylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-hexadecyl-3-naphthalen-1-ylurea depends on its specific application. In biological systems, it may interact with cell membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell death. It may also inhibit specific enzymes or receptors, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-Hexadecyl-3-phenylurea: Similar structure but with a phenyl ring instead of a naphthalene ring.
1-Hexadecyl-3-benzylurea: Similar structure but with a benzyl group instead of a naphthalene ring.
1-Hexadecyl-3-anthracen-1-ylurea: Similar structure but with an anthracene ring instead of a naphthalene ring.
Uniqueness
1-Hexadecyl-3-naphthalen-1-ylurea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. The naphthalene ring can participate in π-π interactions, enhancing its potential as a bioactive compound and its utility in material science applications.
Properties
CAS No. |
6313-98-0 |
|---|---|
Molecular Formula |
C27H42N2O |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
1-hexadecyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C27H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-28-27(30)29-26-22-18-20-24-19-15-16-21-25(24)26/h15-16,18-22H,2-14,17,23H2,1H3,(H2,28,29,30) |
InChI Key |
OJCQPYVASOUYJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)

![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
